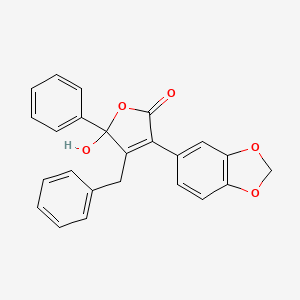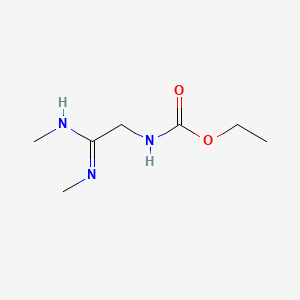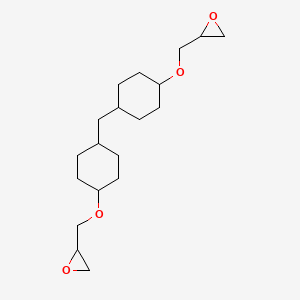![molecular formula CH2O B13770156 Formaldehyde, [3H] CAS No. 88891-38-7](/img/structure/B13770156.png)
Formaldehyde, [3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, [3H], also known as tritiated formaldehyde, is a radioactive form of formaldehyde where the hydrogen atoms are replaced with tritium, a radioactive isotope of hydrogen. Formaldehyde itself is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Formaldehyde is naturally present in the environment and is also synthesized for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formaldehyde can be synthesized through the oxidation of methanol. This process involves the catalytic oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (around 300°C). The reaction is as follows:
2CH3OH+O2→2CH2O+2H2O
In the case of tritiated formaldehyde, tritiated methanol (CH₃T) is used as the starting material .
Industrial Production Methods
Industrial production of formaldehyde typically involves the vapor-phase oxidation of methanol using a metal oxide catalyst. The process is carried out in large reactors where methanol and air are passed over the catalyst at high temperatures. The resulting formaldehyde is then absorbed in water to form formalin, a 37% aqueous solution of formaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methanol using reducing agents like lithium aluminum hydride.
Addition: Formaldehyde readily undergoes addition reactions with nucleophiles such as ammonia and amines to form imines and aminals.
Polymerization: It can polymerize to form paraformaldehyde and trioxane
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition: Ammonia (NH₃) or primary amines (RNH₂) under mild conditions.
Major Products Formed
Formic Acid: From oxidation.
Methanol: From reduction.
Imines and Aminals: From addition reactions with ammonia and amines.
Paraformaldehyde and Trioxane: From polymerization.
Applications De Recherche Scientifique
Formaldehyde, [3H], has numerous applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in autoradiography to study the distribution of biological molecules within cells and tissues.
Medicine: Utilized in radiolabeling of pharmaceuticals to track their distribution and metabolism in the body.
Industry: Applied in the production of resins, plastics, and textiles
Mécanisme D'action
Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is exploited in tissue fixation and embalming. In biological systems, formaldehyde can cause DNA-protein cross-links, which can interfere with DNA replication and transcription, leading to cytotoxicity and genotoxicity .
Comparaison Avec Des Composés Similaires
Formaldehyde is compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂):
Acetaldehyde: Less reactive than formaldehyde, used in the production of acetic acid and as a flavoring agent.
Glutaraldehyde: More reactive and used as a disinfectant and fixative in biological applications.
Uniqueness: Formaldehyde’s high reactivity and ability to form stable cross-links make it unique among aldehydes.
Similar Compounds
- Acetaldehyde (CH₃CHO)
- Glutaraldehyde (C₅H₈O₂)
- Methanal (CH₂O)
Formaldehyde, [3H], stands out due to its radioactive properties, making it invaluable in research applications where tracing and tracking of molecules are required .
Propriétés
Numéro CAS |
88891-38-7 |
|---|---|
Formule moléculaire |
CH2O |
Poids moléculaire |
32.034 g/mol |
Nom IUPAC |
tritioformaldehyde |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1T |
Clé InChI |
WSFSSNUMVMOOMR-CNRUNOGKSA-N |
SMILES isomérique |
[3H]C=O |
SMILES canonique |
C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


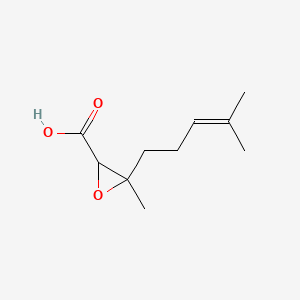
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
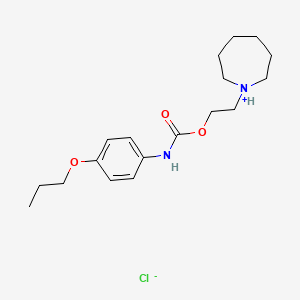
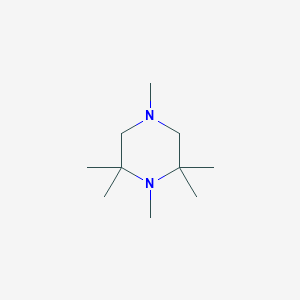
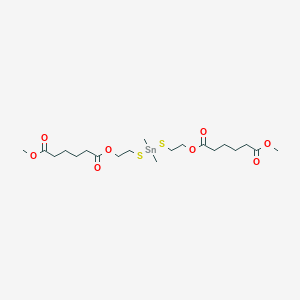
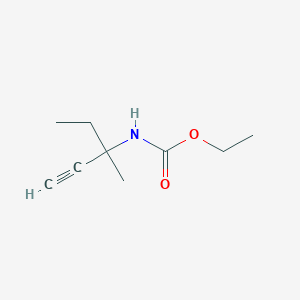
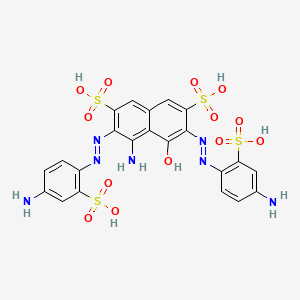
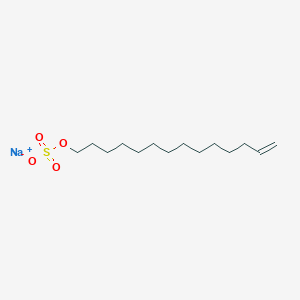
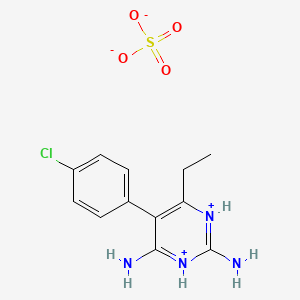
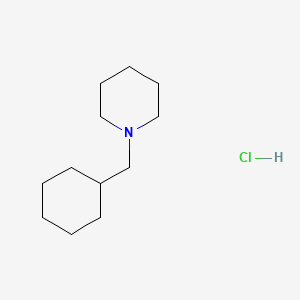
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
